molecular formula C19H26AsI B14510502 Hexyl(methyl)diphenylarsanium iodide CAS No. 64192-53-6

Hexyl(methyl)diphenylarsanium iodide

Cat. No.: B14510502
CAS No.: 64192-53-6
M. Wt: 456.2 g/mol
InChI Key: MPRABPARCBCRQY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexyl(methyl)diphenylarsanium iodide is an organoarsenic compound characterized by the presence of a hexyl group, a methyl group, and two phenyl groups attached to an arsenic atom, with an iodide ion as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexyl(methyl)diphenylarsanium iodide can be synthesized through a multi-step process involving the reaction of hexyl iodide, methyl iodide, and diphenylarsine. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the formation of the arsonium salt. The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, to ensure complete reaction and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, including temperature, pressure, and concentration of reactants, to optimize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

Hexyl(methyl)diphenylarsanium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state species.

    Reduction: Reduction reactions can convert the arsonium compound to lower oxidation state arsenic compounds.

    Substitution: Nucleophilic substitution reactions can replace the iodide ion with other nucleophiles, such as halides or pseudohalides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium chloride, sodium bromide, or thiocyanate can be used under mild conditions, typically in polar solvents.

Major Products Formed

    Oxidation: Arsenic oxides or arsenates.

    Reduction: Lower oxidation state arsenic compounds.

    Substitution: Corresponding arsonium halides or pseudohalides.

Scientific Research Applications

Hexyl(methyl)diphenylarsanium iodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of hexyl(methyl)diphenylarsanium iodide involves its interaction with molecular targets, such as enzymes or cellular receptors. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Triphenylarsine: Similar structure but with three phenyl groups attached to arsenic.

    Hexylarsine: Contains a hexyl group attached to arsenic.

    Methylarsine: Contains a methyl group attached to arsenic.

Uniqueness

Hexyl(methyl)diphenylarsanium iodide is unique due to the combination of hexyl, methyl, and diphenyl groups attached to arsenic, which imparts distinct chemical and biological properties

Properties

CAS No.

64192-53-6

Molecular Formula

C19H26AsI

Molecular Weight

456.2 g/mol

IUPAC Name

hexyl-methyl-diphenylarsanium;iodide

InChI

InChI=1S/C19H26As.HI/c1-3-4-5-12-17-20(2,18-13-8-6-9-14-18)19-15-10-7-11-16-19;/h6-11,13-16H,3-5,12,17H2,1-2H3;1H/q+1;/p-1

InChI Key

MPRABPARCBCRQY-UHFFFAOYSA-M

Canonical SMILES

CCCCCC[As+](C)(C1=CC=CC=C1)C2=CC=CC=C2.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.